MC4 Receptor: MTSEA Achieves Complete Ligand-Binding Inhibition While IAA and NEM Show Zero Effect
In human melanocortin-4 receptor (MC4R) stably expressed in HEK-293 cells, MTSEA inhibited binding of both agonist 125I-NDPα-MSH and antagonist 125I-SHU9119 in a concentration-dependent manner [1]. Mutation of Cys130 to alanine completely abolished MTSEA's inhibitory effect. Critically, alternative sulfhydryl-reactive reagents iodoacetamide (IAA) and N-ethylmaleimide (NEM) produced no detectable effect on ligand binding under identical experimental conditions [2]. This demonstrates that covalent modification of Cys130 by MTSEA disrupts ligand binding through a charge-based mechanism that smaller alkylating reagents cannot recapitulate.
| Evidence Dimension | Inhibition of radioligand binding to MC4 receptor |
|---|---|
| Target Compound Data | Concentration-dependent inhibition; complete protection achieved by ligand pre-incubation |
| Comparator Or Baseline | Iodoacetamide (IAA): no detectable effect on ligand binding; N-ethylmaleimide (NEM): no detectable effect on ligand binding |
| Quantified Difference | Qualitative functional difference: MTSEA → complete inhibition achievable; IAA/NEM → no inhibition observed |
| Conditions | MC4 receptor stably expressed in HEK-293 cells; 125I-NDPα-MSH agonist binding; 125I-SHU9119 antagonist binding |
Why This Matters
For GPCR structural studies requiring functional cysteine modification, MTSEA is the only viable sulfhydryl-reactive option among tested reagents for probing MC4R binding-site electrostatics.
- [1] FEBS Letters. MTSEA prevents ligand binding to the human melanocortin-4 receptor by modification of cysteine 130 in transmembrane helix 3. 2005;579(1):285-291. View Source
- [2] FEBS Letters (Abstract). MTSEA inhibited binding of the agonist, 125I-NDPα-MSH, and the antagonist, 125I-SHU9119, in a concentration-dependent manner. Since other types of sulfhydryl-reactive reagents had no effect on ligand binding... View Source
